Cas no 867162-37-6 ((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine)

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine structure
867162-37-6 structure
Nombre del producto:(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
Número CAS:867162-37-6
MF:C20H15ClN4
Megavatios:346.81290268898
CID:2155120
PubChem ID:51051365

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Propiedades químicas y físicas

Nombre e identificación

    • (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
    • 1-(3-Chloro-2-pyrazinyl)-1-(2-phenyl-7-quinolinyl)methanamine
    • 7-Quinolinemethanamine, α-(3-chloropyrazinyl)-2-phenyl- (9CI)
    • α-(3-Chloro-2-pyrazinyl)-2-phenyl-7-quinolinemethanamine (ACI)
    • (3-Chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methanamine
    • [(3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl]amine
    • C11824
    • C-(3-chloropyrazin-2-yl)-C-(2-phenylquinolin-7-yl)-methylamine
    • AKOS037649887
    • (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)-methanamine
    • CS-M1235
    • 867162-37-6
    • SCHEMBL398011
    • DB-234961
    • C-(3-chloropyrazin-2-yl)-C-(2-phenylquinolin-7-yl)methylamine
    • VVBJXQJIAVQARJ-UHFFFAOYSA-N
    • C-(3-Chloro-pyrazin-2-yl)-C-(2-phenylquinolin-7-yl)-methylamine
    • CS-13834
    • C-(3-Chloro-pyrazin-2-yl)-C-(2-phenyl-quinolin-7-yl)-methylamine
    • Renchi: 1S/C20H15ClN4/c21-20-19(23-10-11-24-20)18(22)15-7-6-14-8-9-16(25-17(14)12-15)13-4-2-1-3-5-13/h1-12,18H,22H2
    • Clave inchi: VVBJXQJIAVQARJ-UHFFFAOYSA-N
    • Sonrisas: ClC1C(C(C2C=C3C(C=CC(C4C=CC=CC=4)=N3)=CC=2)N)=NC=CN=1

Atributos calculados

  • Calidad precisa: 346.0985242g/mol
  • Masa isotópica única: 346.0985242g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 25
  • Cuenta de enlace giratorio: 3
  • Complejidad: 428
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.3
  • Superficie del Polo topológico: 64.7Ų

Propiedades experimentales

  • Color / forma: NA
  • Denso: 1.3±0.1 g/cm3
  • Punto de ebullición: 548.5±45.0 °C at 760 mmHg

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Información de Seguridad

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM332631-1g
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
1g
$2640 2021-08-18
Chemenu
CM332631-250mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
250mg
$812 2023-01-18
Chemenu
CM332631-1g
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
1g
$1625 2023-01-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057487-100mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 96%
100mg
¥4118.00 2024-04-27
Key Organics Ltd
CS-13834-1g
(3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 >95%
1g
£2300.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057487-250mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 96%
250mg
¥6336.00 2024-04-27
Chemenu
CM332631-100mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
100mg
$686 2021-08-18
Chemenu
CM332631-250mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
250mg
$1232 2021-08-18
Chemenu
CM332631-100mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
100mg
$487 2023-01-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057487-1g
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 96%
1g
¥14783.00 2024-04-27

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ,  Butyl ether ;  -5 °C; < 0 °C; 30 min, 0 °C; 2.5 h, 0 °C → rt
1.2 Reagents: Methanol
2.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
3.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
3.3 Reagents: Citric acid Solvents: Water
4.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
4.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
4.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
2.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
2.3 Reagents: Citric acid Solvents: Water
3.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
3.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
3.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
1.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
1.3 Reagents: Citric acid Solvents: Water
2.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
2.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
2.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
Referencia
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Raw materials

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Preparation Products

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